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molecular formula C13H12N6 B8482121 2-(4-(1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)butanenitrile

2-(4-(1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)butanenitrile

Cat. No. B8482121
M. Wt: 252.27 g/mol
InChI Key: DQDXXUOVXCBDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541445B2

Procedure details

A solution of diisopropylamine (229.8 mg, 318.3 μL, 2.271 mmol) in THF (10 mL) at 0° C. was treated with butyllithium (698.8 μL of 2.5 M, 1.747 mmol) and then allowed to cool to −78° C. This was then added dropwise to a solution of 2-[4-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)pyrazol-1-yl]acetonitrile (815 mg, 1.747 mmol) over a period of 20 minutes. After a further 30 minutes the reaction was treated with iodoethane (544.9 mg, 279.4 μL, 3.494 mmol) at −78° C. and the ice bath removed. The reaction was allowed to stir for 1.5 hours and then treated with brine/EtOAc and the two layers separated. The organics were dried (MgSO4), filtered and concentrated. The resultant residue was taken up in DCM (12 mL) and treated with triethylsilane (4 mL) and TFA (0.5 mL) and allowed to stir at RT for 2 hours. The reaction was concentrated in vacuo and purified by column chromatography (10% MeOH/DCM) to give the product as a pure white solid (252 mg, 57% Yield). 1H NMR (DMSO, 400 MHz) δ 0.95 (3H, t), 2.23-2.28 (2H, m), 5.79 (1H, t), 7.46 (1H, d), 8.46 (1H, s), 8.48 (1H, d), 8.52 (1H, d), 8.83 (1H, s), 13.73 (1H, br s); MS (ES+) 253.09
Quantity
318.3 μL
Type
reactant
Reaction Step One
Quantity
698.8 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-[4-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)pyrazol-1-yl]acetonitrile
Quantity
815 mg
Type
reactant
Reaction Step Two
Quantity
279.4 μL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.C([N:32]1[C:36]2=[N:37][CH:38]=[CH:39][C:40]([C:41]3[CH:42]=[N:43][N:44]([CH2:46][C:47]#[N:48])[CH:45]=3)=[C:35]2[CH:34]=[N:33]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ICC>C1COCC1>[NH:32]1[C:36]2=[N:37][CH:38]=[CH:39][C:40]([C:41]3[CH:42]=[N:43][N:44]([CH:46]([CH2:1][CH3:2])[C:47]#[N:48])[CH:45]=3)=[C:35]2[CH:34]=[N:33]1

Inputs

Step One
Name
Quantity
318.3 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
698.8 μL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-[4-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)pyrazol-1-yl]acetonitrile
Quantity
815 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2C=2C=NN(C2)CC#N
Step Three
Name
Quantity
279.4 μL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath removed
ADDITION
Type
ADDITION
Details
treated with brine/EtOAc
CUSTOM
Type
CUSTOM
Details
the two layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with triethylsilane (4 mL) and TFA (0.5 mL)
STIRRING
Type
STIRRING
Details
to stir at RT for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (10% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1N=CC=2C1=NC=CC2C=2C=NN(C2)C(C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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